molecular formula C10H12O2 B1295663 2-Propoxybenzaldehyde CAS No. 7091-12-5

2-Propoxybenzaldehyde

Cat. No. B1295663
CAS RN: 7091-12-5
M. Wt: 164.2 g/mol
InChI Key: CDUPASLURGOXGD-UHFFFAOYSA-N
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Patent
US05958929

Procedure details

A solution of salicylaldehyde (12.21 g, 0.1 mol) in DMF (65 ml) was cooled in an ice/water bath under argon and 60% sodium hydride in mineral oil (4.0 g, 0.1 mol) was added in several portions. The mixture was stirred for one hour and then iodopropane (16.99 g, 0.1 mol) was added at room temperature. The reaction mixture was stirred at room temperature overnight, poured into water (800 ml) and stirred. The mixture was extracted with chloroform (3×), the chloroform layer was concentrated in vacuo and the dark oil thus obtained was distilled under vacuum (92-94° C. at 1.15 mm Hg) to afford 12.68 g (77%) of 2-propoxybenzaldehyde.
Quantity
12.21 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
16.99 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[H-].[Na+].I[CH2:13][CH2:14][CH3:15].O>CN(C=O)C>[CH2:13]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[CH:1]=[O:9])[CH2:14][CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
12.21 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
65 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
4 g
Type
reactant
Smiles
Step Three
Name
Quantity
16.99 g
Type
reactant
Smiles
ICCC
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (3×)
CONCENTRATION
Type
CONCENTRATION
Details
the chloroform layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the dark oil thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under vacuum (92-94° C. at 1.15 mm Hg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)OC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.68 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.